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Introduction to Ethylene Biosynthesis Pathway

Ethylene is a crucial gaseous phytohormone that regulates numerous plant physiological processes
including seed germination, root development, fruit ripening, senescence, and stress responses. The
ethylene biosynthesis pathway follows a relatively simple two-step enzymatic conversion from methionine
through S-adenosyl-L-methionine (SAM) to the immediate precursor 1-aminocyclopropane-1-carboxylic
acid (ACC), which is then oxidized to ethylene. ACC also serves as a branching point in the pathway where
it can be conjugated to forms such as malonyl-ACC (MACC), glutamyl-ACC (GACC), and jasmonyl-
ACC (JA-ACC), which are now believed to function not only as inactive storage forms but potentially as

signaling molecules themselves.

Recent research has revealed that ACC possesses signaling capabilities independent of its role as an
ethylene precursor, regulating processes such as cell wall metabolism, guard cell differentiation, and
vegetative development in Arabidopsis. This discovery has added complexity to the ethylene biosynthesis
pathway and emphasized the need for accurate quantification of not only ethylene but also ACC and its
conjugates. The regulation of ethylene biosynthesis occurs at multiple levels, including transcriptional
control of ACS and ACO enzymes, post-translational modifications, and conjugation of ACC, making

comprehensive metabolite analysis essential for understanding this hormonal pathway.
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The analysis of ethylene biosynthesis metabolites presents unique challenges due to the gaseous nature of
ethylene, the low molecular weight and electroneutral character of ACC, and the very low
concentrations of these compounds in plant tissues. This document provides updated integrated
methodologies suitable for assembling a complete picture of ethylene biosynthesis, with protocols optimized

for efficiency, repeatability, and accuracy across various plant species.

Analytical Method Evolution and Comparison

The analysis of ethylene biosynthesis metabolites has evolved significantly from early chemical methods to
modern chromatographic techniques. Historical approaches relied primarily on indirect quantification of
ACC through its chemical conversion to ethylene using NaOCI/Hg2* systems, followed by gas
chromatographic detection. While these methods are accessible and cost-effective, they often suffered from
matrix-dependent efficiency and involved toxic reagents. For ethylene itself, detection has advanced from
basic gas chromatography to more sensitive techniques including photoacoustic laser spectrophotometry

(PALS) which offers detection at ppt levels.

Modern methodologies have shifted toward direct quantification using advanced instrumentation. Liquid
chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for ACC
analysis, providing superior sensitivity, specificity, and the ability to simultaneously quantify multiple ACC
conjugates. Recent developments have addressed previous challenges with matrix effects and sample
purification, with current methods capable of detecting ACC in as little as 10 mg of plant tissue. The table

below summarizes the evolution of key analytical methods for ethylene biosynthesis metabolites:

Table 1: Evolution of Analytical Methods for Ethylene Biosynthesis Metabolites

Key Advantages of Modern

Analyte Historical Methods Modern Methods
Approaches
ACC Chemical conversion to UHPLC-ESI-MS/MS Direct quantification, no
ethylene with with LLME purification derivatization, measures multiple
NaOCI/Hg?* [1] [2] conjugates simultaneously, LOD: 2.5
P9
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Key Advantages of Modern
Analyte Historical Methods Modern Methods s 9

Approaches
MACC Acidic hydrolysis UPLC-MS/MS without Specific quantification without
followed by ACC hydrolysis [3] conversion, avoids artifacts from
measurement [1] hydrolysis
Ethylene GC-FID [1] GC-PALS, laser-based Higher sensitivity (ppt level), non-

photoacoustic detection  destructive monitoring

[1]

SAM Radioactive labeling, CE-UV [1], LC-MS/MS Compatible with other protocols,
complex extraction more specific and sensitive

The development of reliable isotope-labeled internal standards such as [2H2]ACC has significantly
improved quantification accuracy by correcting for matrix effects and extraction efficiency variations.
Recent methods incorporate liquid-liquid micro-extraction (LLME) with green solvents like ethyl acetate,
providing effective purification while reducing environmental impact. These advances have enabled
researchers to study the individual functions of ACC and its conjugates, opening new avenues in ethylene

research.

Updated Traditional Protocol for ACC and MACC
Analysis

Principle and Scope

This protocol describes an updated integrated methodology for the analysis of ACC and its conjugated
form MACC, based on the original methods of Lizada and Yang with significant modifications to improve
efficiency, repeatability, and accuracy. The method is based on the chemical conversion of ACC to
ethylene under alkaline hypochlorite conditions in the presence of Hg?*, with subsequent quantification of
the released ethylene by gas chromatography. The protocol has been optimized for smaller sample volumes
while maintaining reliability, and has been validated for apple and tomato fruit tissues, though it can be

adapted for other plant materials.
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The key improvements over original methods include the use of sulfosalicylic acid (SSA) extraction instead
of ethanol, which provides higher repeatability and eliminates the need for evaporation steps, and the
implementation of a spike recovery approach for each sample to correct for matrix-dependent conversion
efficiency. The protocol is particularly suitable for laboratories without access to advanced mass

spectrometry equipment, providing a cost-effective alternative for ACC and MACC quantification.

Materials and Reagents

¢ Plant tissue samples: Fresh or flash-frozen material

e Sulfosalicylic acid (5% mlv): Dissolve 5 g sulfosalicylic acid in 100 mL distilled water

e Mercury chloride (10 mM): Dissolve 0.271 g HgClz in 200 mL distilled water (Toxic! Follow safety
guidelines)

¢ Sodium hypochlorite (5% viv): Add 5 mL sodium hypochlorite to 95 mL distilled water

e Sodium hydroxide (6 M): Dissolve 24 g NaOH in 100 mL distilled water

e Hydrochloric acid (6 M): Dilute 60 mL of 37% HCI to 100 mL with distilled water

e ACC standard stock solution (10 mM): Dissolve 2 mg ACC in 2 mL distilled water

¢ NaOCI-NaOH mixture (2:1 viv): Freshly prepared daily and kept on ice

Sample Extraction Procedure

¢ Homogenization: Homogenize 1.0 g of fresh plant tissue in 3 mL of cold 5% sulfosalicylic acid using
a pre-chilled mortar and pestle or mechanical homogenizer.

e Extraction: Transfer the homogenate to a centrifuge tube and incubate on ice for 30 minutes with
occasional vortexing.

¢ Clarification: Centrifuge at 12,000 x g for 15 minutes at 4°C.

e Collection: Transfer the supernatant to a new tube. The extract can be stored at -20°C for up to one
week or used immediately for ACC and MACC analysis.

ACC Quantification Protocol

e Standard Curve Preparation: Prepare ACC standards in the range of 0-500 pmol using appropriate
dilutions from the stock solution.
¢ Reaction Setup:
o Pipette 100 pL of sample extract or standard into 20 mL glass GC vials
o For each sample, prepare a spiked aliquot with addition of 50 pL of 50 uM ACC standard
o Add 100 pL of 10 mM HgCl: to all vials
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o Add 200 pL of freshly prepared NaOCI-NaOH mixture to each vial and immediately seal with
gas-tight caps
e Ethylene Liberation: Incubate the sealed vials at 4°C for 5 minutes with occasional shaking.
¢ Ethylene Measurement: Quantify the ethylene released in each vial using gas chromatography with
the parameters described in Section 5.
e Calculation:
o Calculate the conversion efficiency for each sample using the spiked aliquot
o Determine ACC concentration using the standard curve corrected for the sample-specific
conversion efficiency

Table 2: Troubleshooting Guide for ACC Analysis

Problem Possible Cause Solution

Low conversion Degraded NaOCI solution Prepare fresh NaOCI-NaOH mixture daily

efficiency

High background Contaminated reagents or Use fresh reagents and properly cleaned

ethylene vials glassware

Poor reproducibility Inconsistent mixing during Ensure consistent vortexing protocol
reaction

Matrix effects High pigment or phenolic Dilute extract or increase purification steps
content

MACC Quantification Protocol

e Acidic Hydrolysis: Aliquot 500 pL of extract and add 50 pL of 6 M HCI. Heat at 95°C for 30 minutes.

¢ Neutralization: Cool the hydrolysate and neutralize with 50 puL of 6 M NaOH.

¢ ACC Measurement: Quantify the total ACC content in the hydrolyzed sample using the ACC protocol
described above.

e Calculation: Calculate MACC content as the difference between total ACC after hydrolysis and free
ACC before hydrolysis.
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Modern UPLC-MS/MS Protocol for Comprehensive
Metabolite Profiling

Principle and Advantages

This protocol describes a sensitive and specific method for simultaneous quantification of ACC and its
conjugates using ultra-high performance liquid chromatography coupled to tandem mass spectrometry
(UPLC-MS/MS). The method incorporates liquid-liquid micre-extraction (LLME) purification with ethyl
acetate as a green solvent, and uses stable isotope-labeled internal standards for precise quantification.
Developed in 2024-2025, this approach addresses previous limitations with derivatization and matrix effects,

providing a robust tool for studying the individual functions of ACC and its conjugates in plant biology.

Key advantages of this method include elimination of derivatization steps, direct quantification of ACC,
MACC, GACC, and JA-ACC in a single run, high sensitivity with detection limits of 2.5 pg for ACC, and
minimal sample requirement (10 mg fresh weight). The method has been biologically validated in
Arabidopsis mutants with altered ACC metabolism and in wild-type plants under various stress conditions,

confirming its relevance for physiological studies.

Materials and Equipment

¢ UPLC system with binary pump and temperature-controlled autosampler

e Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

e Chromatography column: HILIC or reverse-phase C18 column (100 x 2.1 mm, 1.7-1.8 uym)
e ACC standard (purity >97%) and [2H4]ACC internal standard (purity >99.7%)

e HPLC-grade acetonitrile, ethyl acetate, and acetic acid

e Ultrapure water (resistivity 218.2 MQ/cm)

¢ Prechilled mortar and pestle for tissue homogenization

¢ Refrigerated centrifuge capable of 15,000 x g

¢ Vortex mixer and ultrasonic bath

Sample Preparation and Extraction
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¢ Homogenization: Homogenize 10 mg of fresh plant tissue in liquid nitrogen using a prechilled mortar
and pestle.

e Extraction: Transfer the powdered tissue to a 1.5 mL microcentrifuge tube and add 0.5 mL of
acetonitrile and 0.2 ug of [2H4]ACC internal standard.

¢ Shaking: Vortex the mixture for 1 hour at room temperature.

¢ Clarification: Centrifuge at 15,000 x g for 10 minutes and transfer the supernatant to a new tube.

¢ Re-extraction: Add 0.2 mL acetonitrile to the pellet, vortex, centrifuge again, and combine the
supernatants.

¢ Concentration: Evaporate the combined supernatants to dryness under vacuum.

e LLME Purification: Reconstitute the dried extract in 100 yL ultrapure water, add 100 pL ethyl
acetate, vortex for 1 minute, and centrifuge at 15,000 x g for 1 minute. Remove and discard the upper
ethyl acetate phase. Repeat this LLME step once.

¢ Final Reconstitution: Evaporate the aqueous phase and reconstitute in 100 pL of 80% acetonitrile
for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters

Table 3: Optimized MRM Transitions for Ethylene Biosynthesis Metabolites

Compound Q1 Mass (m/z) Q3 Mass (m/z) Collision Energy (V) Retention Time (min)

ACC 102.1 56.1 15 3.2
[2Ha]ACC 106.1 60.1 15 3.2
MACC 205.1 56.1 20 5.8
GACC 231.1 56.1 18 4.5
JA-ACC 332.2 56.1 22 7.1

Chromatographic Conditions:

e Column: HILIC or C18 (100 x 2.1 mm, 1.7 pym)
¢ Mobile Phase A: 0.1% acetic acid in water

¢ Mobile Phase B: 0.1% acetic acid in acetonitrile
¢ Gradient: 5-95% B over 8 minutes

¢ Flow Rate: 0.3 mL/min
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e Column Temperature: 35°C
¢ Injection Volume: 5 pL

Mass Spectrometer Conditions:

¢ lonization Mode: Electrospray ionization (ESI) positive
¢ lon Source Temperature: 150°C

e Desolvation Temperature: 350°C

e Capillary Voltage: 3.0 kV

e Cone Voltage: 30 V

e Collision Gas: Argon at 0.15 mL/min

Method Validation and Quality Control

The method has been rigorously validated with the following performance characteristics:

e Linearity: R2 =0.9998 over 0.5-1500 ng/mL range

e Limit of Detection (LOD): 2.5 pg for ACC

¢ Limit of Quantification (LOQ): 7.5 pg for ACC

e Precision: 3.54% RSD for intra-day variation

e Recovery: 95.82% for ACC

e Matrix Effect: 92.6% indicating minimal suppression/enhancement

For quality control, include calibration standards, blank samples, and quality control samples at low,
medium, and high concentrations in each analytical batch. The internal standard should be added to all

samples, standards, and QCs to correct for variations in extraction efficiency and matrix effects.

Ethylene Measurement Techniques

Headspace Analysis of Intact Fruits

Ethylene production by intact fruits can be measured through headspace accumulation in airtight containers
followed by gas chromatographic analysis. This method is non-destructive and allows repeated

measurements on the same fruit over time, making it ideal for studying ripening progression.

Procedure:
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e Place individual fruits in 1.7 L airtight jars equipped with sampling ports.

¢ Flush with humidified air of desired composition for several hours until steady-state conditions are
reached.

¢ Close inlet and outlet valves and measure initial headspace pressure (pi).

e Collect initial 10 mL headspace sample for GC analysis.

e After a predetermined accumulation period (4-14 hours depending on ripening stage), measure final
pressure (p_f) and collect final headspace sample.

¢ Analyze both samples by GC with flame ionization detection.

Calculation: The ethylene production rate (Eth_pr) in mol-kg='-h~! is calculated as:

Where Eth_c is ethylene concentration (ppm), V_free is free headspace volume (m3), T is temperature (K), R

is gas constant (8.314 J-mol~1-K™1), t is time between measurements (h), and w is fruit weight (kg).

Ethylene Measurement for Enzyme Assays

For in vitro ACC oxidase assays or ACC quantification protocols where ethylene is liberated chemically, a
modified GC method is used with smaller headspace volumes (20 mL GC vials) and reduced sample
injection volumes (3 mL). In these applications, the initial ethylene concentration is assumed to be zero, and

only a single end-point measurement is required after the reaction is complete.

Biological Applications and Method Validation

Fruit Ripening Studies

Ethylene biosynthesis metabolite analysis has been extensively applied to study climacteric and non-
climacteric fruit ripening. In tomato, a classic climacteric fruit, the transition from system I
(autoinhibitory) to system II (autocatalytic) ethylene production involves differential expression of specific
ACS and ACO genes. The protocols described here have been validated for apple and tomato fruits, showing

consistent performance across different ripening stages.

For non-climacteric fruits like grapevine, where ethylene production is more subtle, the sensitivity of
modern methods is particularly important. Recent research has demonstrated that ethylene plays a crucial

role in grape berry ripening, affecting anthocyanin accumulation, sugar metabolism, and organic acid
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degradation. Exogenous ethylene treatment at pre-veraison strongly promotes coloring and anthocyanin
accumulation by upregulating genes involved in anthocyanin biosynthesis, while ethylene inhibitors delay

these processes.

Stress Response Studies

The ethylene biosynthesis pathway is activated in response to various environmental stresses, making
metabolite analysis essential for understanding plant stress responses. The UPLC-MS/MS method has been
successfully applied to study ACC and MACC dynamics in Arabidopsis under salt stress, wounding, and

submergence, showing significant increases in both metabolites under these conditions.

Pharmacological and genetic suppression of ACC synthesis results in decreased ACC and MACC content,
while induction leads to elevated levels, confirming the method's biological relevance. The ability to quantify
multiple ACC conjugates simultaneously provides new insights into the role of these metabolites in stress

adaptation and the potential ethylene-independent signaling functions of ACC.

Table 4: Application Examples of Ethylene Biosynthesis Metabolite Analysis

Research Area Key Findings Optimal Method
Fruit Ripening System | to system Il transition in tomato, Updated traditional protocol or
role in non-climacteric fruits UPLC-MS/MS
Stress ACC and MACC increase under salt, UPLC-MS/MS for sensitivity and
Responses wounding, submergence multiple metabolites
ACC Signaling Ethylene-independent roles in root UPLC-MS/MS with minimal sample
development, pollen tube guidance requirement
Hormonal Interaction between ethylene and auxin, Comprehensive profiling with
Crosstalk ABA, jasmonate UPLC-MS/MS

Visual Overviews
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Ethylene Biosynthesis and Signaling Pathway
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Diagram 1: Ethylene Biosynthesis and Metabolic Pathway. The pathway shows the conversion of methionine
to ethylene with ACC as the key intermediate, which can be directed toward ethylene production or
conjugation to MACC. ACS = 1-aminocyclopropane-1-carboxylate synthase; ACO = 1-aminocyclopropane-

1-carboxylate oxidase.

UPLC-MS/MS Analytical Workflow
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Analysis
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Diagram 2: UPLC-MS/MS Workflow for ACC Analysis. The diagram illustrates the complete sample
preparation and analysis procedure, highlighting the key steps including liquid-liquid micro-extraction

(LLME) purification and stable isotope-labeled internal standard (IS) addition for accurate quantification.

Conclusion

The methodologies presented here provide researchers with a comprehensive toolkit for analyzing ethylene
biosynthesis metabolites, from established chemical methods to cutting-edge UPLC-MS/MS approaches.
The updated traditional protocols offer accessibility and cost-effectiveness while the modern mass
spectrometry-based methods deliver superior sensitivity and specificity for investigating the expanding

roles of ACC and its conjugates in plant biology.

These protocols have been biologically validated in multiple plant systems and are suitable for studying
various physiological processes including fruit ripening, stress responses, and developmental regulation. The
continued refinement of these methods, particularly in addressing matrix effects and enabling high-
throughput analysis, will further accelerate research into the complex regulation of ethylene biosynthesis and

the ethylene-independent functions of its pathway metabolites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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